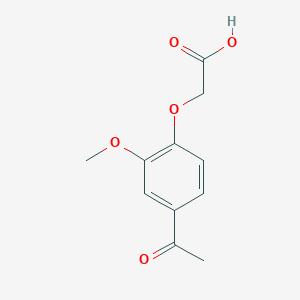

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a chemical compound with the molecular weight of 224.21 . Its IUPAC name is (4-acetyl-2-methoxyphenoxy)acetic acid . It is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved data.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is between 155-160 degrees .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Agents

- Synthesis and Antimicrobial Evaluation : Phenoxy acetic acid derivatives, including compounds related to 2-(4-acetyl-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. Specifically, they have shown potential as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv (Yar, Siddiqui, & Ali, 2006). Another study also confirms the anti-mycobacterial properties of similar phenoxy acetic acid derivatives (Shaharyar, Siddiqui, & Ali, 2006).

Synthesis and Structural Analysis

- Metal Complex Formation : The interaction of metal ions with phenoxyalkanoic acids, including derivatives of this compound, has been studied. These interactions have been analyzed through crystal structures, providing insights into the stereochemistry and molecular geometry of such complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Antiviral and Antimicrobial Research

- Novel Derivatives Synthesis for Antiviral Activity : Synthesizing novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been explored for potential antiviral activities. Although specific antiviral activity was not observed, these efforts contribute to the broader understanding of phenoxy acetic acid derivatives in antiviral research (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Organic Synthesis and Reagent Development

- Developing New Protecting Groups : The (2-nitrophenyl)acetyl group, derived from similar compounds, has been explored as a new protecting group for hydroxyl functions, demonstrating its utility in organic synthesis (Daragics & Fügedi, 2010).

Environmental and Analytical Chemistry

- Trace Determination Techniques : The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography is a notable application. It's used for the sensitive and selective determination of related compounds, like 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices, such as environmental and biological samples (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that many phenoxyacetic acid derivatives interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

It is possible that this compound could influence pathways involving acetyl-coa, given its structural similarity to other compounds that interact with this molecule .

Eigenschaften

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXLLHWEQSZBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2469136.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2469157.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)